An In-depth Technical Guide to 1-Bromo-4-isobutylbenzene (CAS: 2051-99-2)
An In-depth Technical Guide to 1-Bromo-4-isobutylbenzene (CAS: 2051-99-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-isobutylbenzene, with the CAS registry number 2051-99-2, is a halogenated aromatic hydrocarbon.[1] Its molecular structure, featuring a bromine atom and an isobutyl group attached to a benzene ring in the para position, makes it a valuable intermediate in organic synthesis.[1] This compound serves as a crucial building block for introducing the 4-isobutylphenyl moiety into more complex molecules.[1] Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where it plays a role in the synthesis of various target compounds.[1][2] The bromine atom acts as an excellent leaving group, facilitating a variety of cross-coupling reactions, which are fundamental to the construction of carbon-carbon bonds.[1][2]
Physicochemical and Spectral Data
The following tables summarize the key physical, chemical, and spectral properties of 1-Bromo-4-isobutylbenzene.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2051-99-2 | [1][3][4][5][6][7][8] |
| Molecular Formula | C₁₀H₁₃Br | [1][4][5][7] |
| Molecular Weight | 213.11 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [4][9] |
| Density | 1.24 g/cm³ | [1][7] |
| Boiling Point | 237 °C at 760 mmHg | [1][7] |
| Flash Point | 96.6 °C | [7] |
| Refractive Index | 1.525 | [7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ether and chloroform. | [4][9] |
Table 2: Spectral Data
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR | Data for the structurally similar isobutylbenzene shows signals around δ 7.61 (5H, m), 2.89 (2H, d, J = 7 Hz), 2.29 (1H, nonet, J = 7 Hz), and 1.34 (6H, d, J = 7 Hz). For 1-bromo-4-isobutylbenzene, the aromatic region would show a different splitting pattern due to the para-substitution. | |
| ¹³C NMR | Predicted peaks available. | [4] |
| Infrared (IR) | Vapor Phase IR spectrum available. | [10] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available, showing the molecular ion peak and fragmentation patterns characteristic of the structure. | [10][11][12] |
Synthesis and Reactivity
1-Bromo-4-isobutylbenzene is a key synthetic intermediate, valued for its ability to participate in a variety of chemical transformations.
Synthesis of 1-Bromo-4-isobutylbenzene
A common method for the synthesis of 1-Bromo-4-isobutylbenzene is through the electrophilic bromination of isobutylbenzene. A specific protocol is detailed in the synthesis of Ibuprofen, where it serves as a key intermediate.
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Reactants: Isobutylbenzene, Bromine, Carbon Tetrachloride (solvent).
-
Procedure:
-
Dissolve isobutylbenzene (13.4g, 0.1 mol) in 50 mL of carbon tetrachloride in a reaction vessel equipped with a stirrer.
-
Cool the mixture to 0 °C with stirring.
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Slowly add bromine (2.5 mL, 0.105 mol) dropwise to the reaction mixture.
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Maintain the reaction temperature between 30-40 °C for 2 hours.
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After the reaction is complete, the mixture is worked up by washing with a saturated aqueous solution of sodium thiosulfate and then with water.
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The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield 1-bromo-4-isobutylbenzene.
-
-
Note: This protocol is adapted from a patent describing the synthesis of ibuprofen.[13] The molar ratio of isobutylbenzene to bromine is approximately 1:1.05.[13]
Key Reactions
The presence of the bromine atom on the aromatic ring makes 1-Bromo-4-isobutylbenzene an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular frameworks.
Caption: Key cross-coupling reactions of 1-Bromo-4-isobutylbenzene.
The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[14]
-
General Experimental Protocol:
-
In a flame-dried round-bottom flask, combine 1-bromo-4-isobutylbenzene (1.0 equiv), an arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Add a palladium catalyst, for example, palladium(II) acetate (2 mol%) and a phosphine ligand like triphenylphosphine (4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture (e.g., to 80 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.[9]
-
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15]
-
General Experimental Protocol:
-
To a dry reaction vessel, add 1-bromo-4-isobutylbenzene (1.0 equiv), a palladium catalyst such as palladium(II) acetate (2 mol%), and a ligand like tri(o-tolyl)phosphine (4 mol%).
-
Purge the vessel with an inert gas.
-
Add an anhydrous solvent (e.g., DMF), an alkene (1.2 equiv), and a base such as triethylamine (1.5 equiv).
-
Heat the mixture (e.g., to 100-120 °C) and monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and perform an aqueous workup by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer, remove the solvent, and purify the product via column chromatography.[15][16]
-
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17]
-
General Experimental Protocol:
-
In a dry flask under an inert atmosphere, dissolve 1-bromo-4-isobutylbenzene (1.0 equiv) in a suitable solvent like THF.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), a copper(I) co-catalyst such as CuI (0.025 equiv), and a base like diisopropylamine (7.0 equiv).
-
Add the terminal alkyne (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature for a few hours.
-
Upon completion, dilute the reaction mixture with an ether, filter through Celite, and wash the filtrate with saturated aqueous ammonium chloride, sodium bicarbonate, and brine.
-
Dry the organic phase, concentrate it, and purify the product by flash column chromatography.[3]
-
Application in Drug Development: Synthesis of Ibuprofen
A significant application of 1-Bromo-4-isobutylbenzene is as a key intermediate in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[13]
Synthetic Pathway of Ibuprofen
Caption: Synthesis of Ibuprofen via 1-Bromo-4-isobutylbenzene.
-
Step 1: Coupling Reaction to form Ibuprofen Ester
-
In a reaction vessel under a nitrogen atmosphere, combine nickel(II) chloride hexahydrate (0.009 mol), 2,2'-bipyridine (0.0108 mol), sodium chloride (0.045 mol), manganese powder (0.27 mol), and triethylamine hydrochloride (0.045 mol) in tetrahydrofuran (250 mL).
-
Stir the mixture at 40 °C for 20 minutes.
-
Add a solution of 1-bromo-4-isobutylbenzene and methyl 2-chloropropionate (molar ratio 1:1.5) to the catalyst system.
-
Continue the reaction until completion, monitoring by an appropriate method (e.g., TLC or GC).
-
-
Step 2: Hydrolysis to Ibuprofen
-
Dissolve the resulting ibuprofen ester (0.082 mol) in methanol (80 mL).
-
Add an aqueous solution of sodium hydroxide (150 mL, 0.098 mol).
-
Stir the mixture at 40 °C for 3 hours.
-
After hydrolysis, the mixture is acidified to precipitate ibuprofen, which is then filtered, washed, and dried.
-
-
Note: This protocol is based on the methodology described in Chinese patent CN116003216A.[13] This process highlights a practical application of 1-bromo-4-isobutylbenzene in the synthesis of a significant pharmaceutical product.
Safety and Handling
1-Bromo-4-isobutylbenzene is associated with certain hazards and should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Strong oxidizing agents.
References
- 1. 1-Bromo-4-isobutylbenzene | 2051-99-2 | CAA05199 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-Bromo-4-isobutylbenzene | 2051-99-2 [chemnet.com]
- 8. 1-BROMO-4-ISOBUTYLBENZENE | 2051-99-2 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Benzene, 1-bromo-4-(1-methylethyl)- [webbook.nist.gov]
- 13. CN116003216A - Preparation method of ibuprofen - Google Patents [patents.google.com]
- 14. ocf.berkeley.edu [ocf.berkeley.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]

